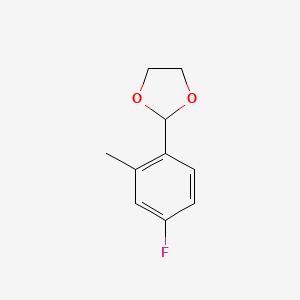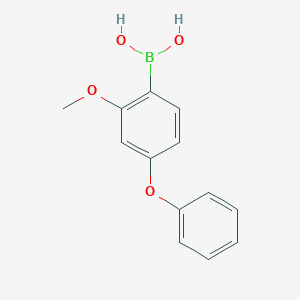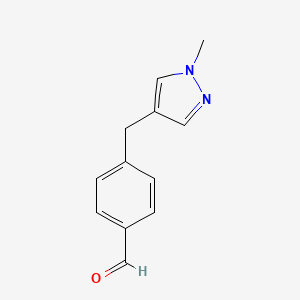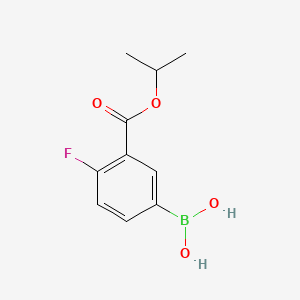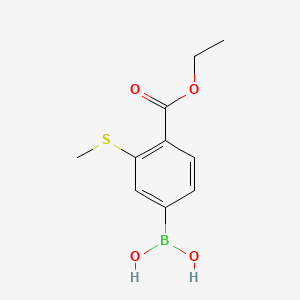
3-(1-(P-tolyl)ethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(P-tolyl)ethyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzaldehyde moiety substituted with a 1-p-tolylethyl group
Synthetic Routes and Reaction Conditions:
Oxidation of Toluene Derivatives: One common method involves the oxidation of toluene derivatives using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires acidic conditions and elevated temperatures to achieve the desired aldehyde product.
Friedel-Crafts Acylation: Another synthetic route involves the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This method provides a straightforward approach to introducing the aldehyde functional group.
Industrial Production Methods: Industrial production of this compound often involves the continuous oxidation of toluene derivatives using air or oxygen in the presence of a catalyst such as vanadium pentoxide. This method is favored for its efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Typical reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic conditions, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
3-(1-(P-tolyl)ethyl)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Chemical Biology: The compound is employed in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 3-(1-(P-tolyl)ethyl)benzaldehyde exerts its effects involves its interaction with various molecular targets. For instance, in biological systems, it may act as an inhibitor of specific enzymes by forming covalent bonds with active site residues. The compound’s aromatic aldehyde group is particularly reactive, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Benzaldehyde: The simplest aromatic aldehyde, used widely in organic synthesis and as a flavoring agent.
p-Tolualdehyde: Similar to 3-(1-(P-tolyl)ethyl)benzaldehyde but lacks the additional ethyl group, making it less complex.
Cinnamaldehyde: Contains a phenylpropene group, used in flavorings and fragrances.
Uniqueness: this compound is unique due to the presence of the 1-p-tolylethyl group, which imparts distinct chemical properties and reactivity compared to simpler aromatic aldehydes. This structural feature enhances its utility in specific synthetic applications and research contexts.
Properties
IUPAC Name |
3-[1-(4-methylphenyl)ethyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-12-6-8-15(9-7-12)13(2)16-5-3-4-14(10-16)11-17/h3-11,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIDTICCZNQSOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

